molecular formula C16H12Cl4N4O3S B11699314 3-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide

3-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide

Cat. No.: B11699314
M. Wt: 482.2 g/mol
InChI Key: ZQICKCCOKDOHIB-UHFFFAOYSA-N
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Description

3-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound with the molecular formula C16H12Cl4N4O3S. This compound is notable for its unique structure, which includes nitro, trichloro, and carbamothioyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps. One common method includes the reaction of 3-nitrobenzoyl chloride with 2,2,2-trichloroethylamine in the presence of a base to form an intermediate. This intermediate is then reacted with 3-chlorophenyl isothiocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichloroethyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenyl group differentiates it from other similar compounds, potentially leading to unique interactions and effects in various applications .

Properties

Molecular Formula

C16H12Cl4N4O3S

Molecular Weight

482.2 g/mol

IUPAC Name

3-nitro-N-[2,2,2-trichloro-1-[(3-chlorophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C16H12Cl4N4O3S/c17-10-4-2-5-11(8-10)21-15(28)23-14(16(18,19)20)22-13(25)9-3-1-6-12(7-9)24(26)27/h1-8,14H,(H,22,25)(H2,21,23,28)

InChI Key

ZQICKCCOKDOHIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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